2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole is a heterocyclic compound that features a unique structure combining an indole ring with a phosphinino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinino group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphinino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole: Similar structure but lacks the phosphinino group.
2-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo(4,3-b)indole: Another similar compound with a different heterocyclic ring.
Uniqueness
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole is unique due to the presence of the phosphinino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
36720-80-6 |
---|---|
Molecular Formula |
C17H16NP |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-phenyl-1,3,4,5-tetrahydrophosphinino[4,3-b]indole |
InChI |
InChI=1S/C17H16NP/c1-2-6-13(7-3-1)19-11-10-17-15(12-19)14-8-4-5-9-16(14)18-17/h1-9,18H,10-12H2 |
InChI Key |
FWQHQFDNLAQLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CC2=C1NC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.